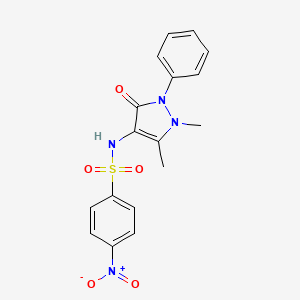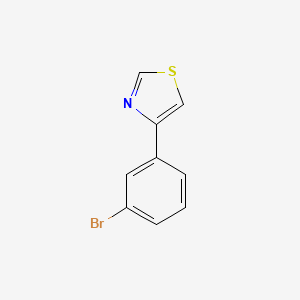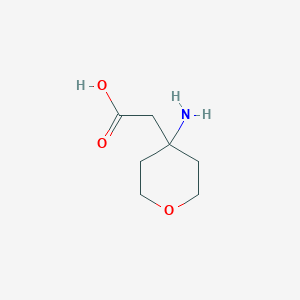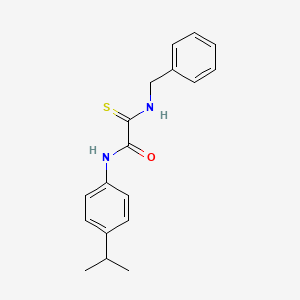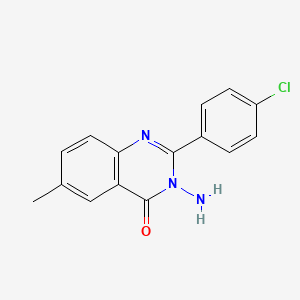![molecular formula C13H8F2N2OS2 B3035161 3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide CAS No. 303150-86-9](/img/structure/B3035161.png)
3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide
Descripción general
Descripción
“3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide” is a chemical compound with the molecular formula C13H8F2N2OS2 . It has a molecular weight of 310.3 g/mol. This product is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
The synthesis of “this compound” could potentially involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques: Novel thiophene-containing compounds have been synthesized using techniques involving reactions with malononitrile, CS2, and chloroacetone, followed by cyclization processes. These techniques have been pivotal in creating structurally diverse thiophene derivatives, which are crucial for various applications (Mabkhot et al., 2016).
- Molecular Structure Optimization: The molecular structures of these compounds are often determined using X-ray crystallography, FT-IR, NMR, and mass spectrometry. This allows for a deep understanding of their geometric parameters and intramolecular interactions, essential for their functional applications (Mabkhot et al., 2016).
Catalytic Applications
- Formation of β-Sulfanyl Enamides: Thiophene derivatives have been used in reactions with thioesters to produce β-sulfanyl enamides in a stereoselective manner. This process, involving rhodium(II) catalysts, is significant for synthesizing sulfur-containing lactams (Miura et al., 2015).
Material Science Applications
- Electrochemical Capacitor Applications: Thiophene derivatives, such as those incorporating 3,4-difluorophenyl groups, have been evaluated as active materials for electrochemical capacitors. Their electroactive properties and stability make them suitable for high energy and power density applications (Ferraris et al., 1998).
Coordination Chemistry
- Palladium Complexes: These compounds have been involved in the synthesis of dinuclear palladium thiophenolate complexes, showcasing their role in coordination chemistry and potential catalytic activities (Siedle et al., 2007).
Antimicrobial Applications
- Synthesis of Antimicrobial Derivatives: Thiophene derivatives have been transformed into various heterocyclic compounds with notable antimicrobial activities. This highlights their potential in developing new antimicrobial agents (Wardakhan & El-Sayed, 2009).
Chemical Synthesis
- Facile Synthetic Routes: Research has focused on developing facile and general synthetic routes to create derivatives of thiophenes, which are essential for further functional applications in various scientific fields (Sheng et al., 2014).
Biological Studies
- Crystal Structure and Biological Studies: These compounds have been the subject of biological studies, focusing on their crystal structure and potential biological activities, such as antioxidant and antibacterial properties (Karanth et al., 2019).
Bioconjugation Applications
- Synthesis for Bioconjugation: Thiophene derivatives have been synthesized with the aim of incorporating them into copolymers for bioconjugation, demonstrating their applicability in biomedical research (Rossi et al., 2008).
Propiedades
IUPAC Name |
3-(cyanomethylsulfanyl)-N-(2,4-difluorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS2/c14-8-1-2-10(9(15)7-8)17-13(18)12-11(3-5-20-12)19-6-4-16/h1-3,5,7H,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWMRFKMTSGDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=CS2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3035080.png)


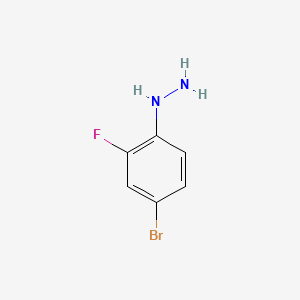
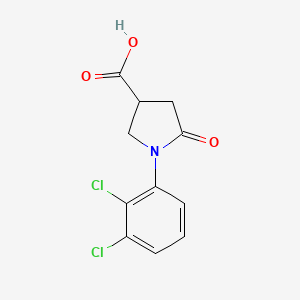
![1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3035086.png)
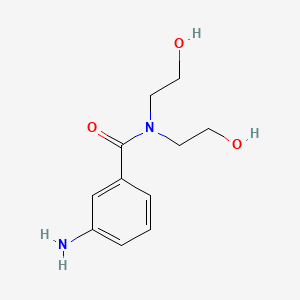
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B3035089.png)
